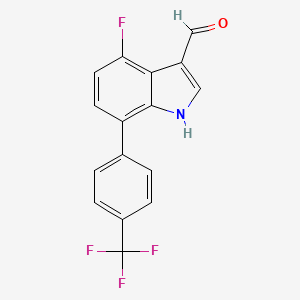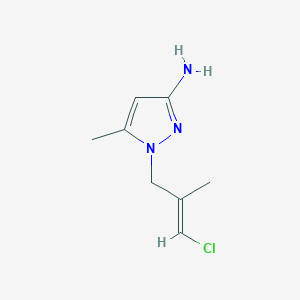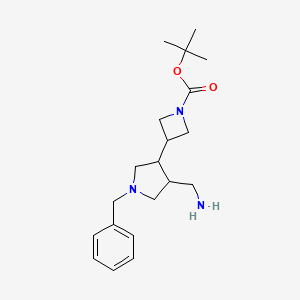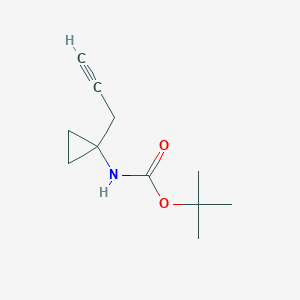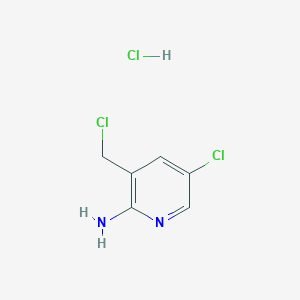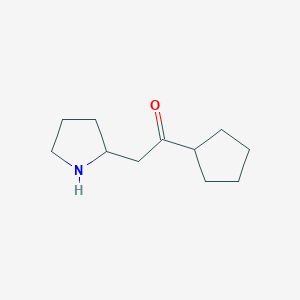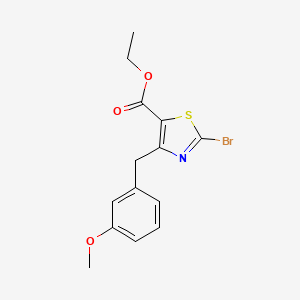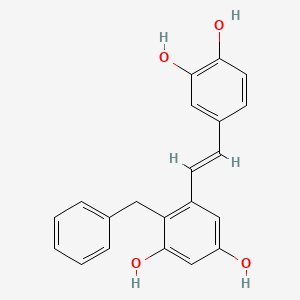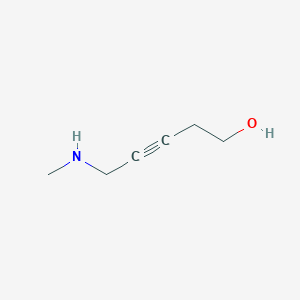
5-(Methylamino)pent-3-YN-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methylamino)pent-3-YN-1-OL is an organic compound with the molecular formula C6H11NO It is a derivative of pentynol, featuring a methylamino group attached to the pentynol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylamino)pent-3-YN-1-OL typically involves the reaction of 3-pentyn-1-ol with methylamine. The process can be carried out under various conditions, often involving the use of catalysts to enhance the reaction efficiency. One common method involves the use of palladium(II) catalysts in a one-pot, multi-step process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production rate while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-(Methylamino)pent-3-YN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, forming alkenes or alkanes.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Alkenes and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(Methylamino)pent-3-YN-1-OL has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Methylamino)pent-3-YN-1-OL involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also participate in enzymatic reactions, altering metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Pentyn-1-ol: A similar compound with a hydroxyl group instead of a methylamino group.
4-Pentyn-1-ol: Another related compound with the triple bond located at a different position.
Uniqueness
5-(Methylamino)pent-3-YN-1-OL is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H11NO |
|---|---|
Peso molecular |
113.16 g/mol |
Nombre IUPAC |
5-(methylamino)pent-3-yn-1-ol |
InChI |
InChI=1S/C6H11NO/c1-7-5-3-2-4-6-8/h7-8H,4-6H2,1H3 |
Clave InChI |
ZRBKTABHXJVAOK-UHFFFAOYSA-N |
SMILES canónico |
CNCC#CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



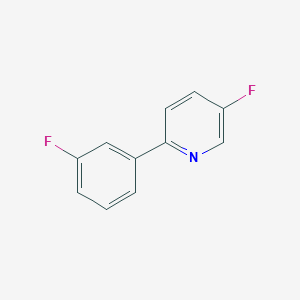
![7'-Bromo-1,3,3',4'-tetrahydro-1'H-spiro[indene-2,2'-naphthalen]-1'-one](/img/structure/B15243781.png)

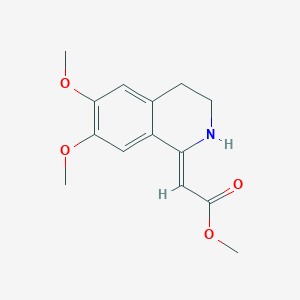
![2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone](/img/structure/B15243794.png)
